3-(Trimethylsilyl)cyclopentene
Overview
Description
3-(Trimethylsilyl)cyclopentene, also known as TMS cyclopentene, is an organosilicon compound . It is a colorless liquid with special chemical properties and structure . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)cyclopentene has been discussed in several papers. For instance, Danheiser et al. described a regiocontrolled approach to the synthesis of five-membered rings using (trimethylsilyl)cyclopentene annulation . Another paper discussed the asymmetric access to β-funebrene via a trans-selective annulation of allenylsilane-enes .Molecular Structure Analysis
The molecular formula of 3-(Trimethylsilyl)cyclopentene is C8H16Si . The compound contains a total of 25 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 five-membered ring .Chemical Reactions Analysis
The chemical reactions involving 3-(Trimethylsilyl)cyclopentene have been studied in various contexts. For example, propargyl silanes with a terminal alkyne moiety undergo a 1,2-silyl shift when activated with electrophiles such as H+, Br+, I+, and PhSe+. A method was developed to trap 1,3-transposed electrophilic .Scientific Research Applications
Synthesis of Highly Substituted Cyclopentadienes
3-(Trimethylsilyl)cyclopentene can be used in the synthesis of highly substituted cyclopentadienes . These compounds serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations . For example, half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization .
Metallocene Catalysts
The structural modification of cyclopentadienyl ligands on the metallocenes improves catalytic efficiency and selectivity . Therefore, the development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important . 3-(Trimethylsilyl)cyclopentene can be used in this context.
[3 + 2] Annulation Methods Based on Organosilanes
3-(Trimethylsilyl)cyclopentene can be used in [3 + 2] annulation routes to a variety of five-membered carbocyclic and heterocyclic systems . This reaction, sometimes referred to as the “Danheiser Annulation”, has been developed in laboratories .
Synthesis of Five-Membered Rings
The “TMS-cyclopentene annulation” involves the reaction of (trimethylsilyl)allenes with electron-deficient alkenes and alkynes in the presence of titanium tetrachloride to afford, in a single step, a functionalized and highly substituted 5-membered carbocycle . This method provides a regiospecific approach to the synthesis of five-membered rings .
Synthesis of Substituted Azulenes
3-(Trimethylsilyl)cyclopentene can be used in the synthesis of substituted azulenes . Azulenes are organic compounds and isomers of naphthalene. While naphthalene is colorless, azulenes are dark blue .
Synthesis of Substituted Furans
3-(Trimethylsilyl)cyclopentene can also be used in the synthesis of substituted furans . Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen .
Safety and Hazards
Future Directions
The future directions of research involving 3-(Trimethylsilyl)cyclopentene could involve its use in the synthesis of more complex molecules. For instance, a paper discusses the bottom-up modular construction of chemically and structurally well-defined oligo (arylfuran)s by de novo synthesis of α,β’-bifuran monomers and subsequent coupling reaction . Another paper discusses the generation of axially chiral fluoroallenes through a copper-catalyzed enantioselective β-fluoride elimination .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins involved in biochemical reactions .
Mode of Action
The mode of action of 3-(Trimethylsilyl)cyclopentene involves several reaction steps, including epoxide formation, epoxide hydrolysis, and alcohol oxidation . The compound’s interaction with its targets leads to changes in the structure and function of the targets, affecting their role in biochemical pathways .
Biochemical Pathways
It is known that similar compounds can affect various pathways, including those involved in the synthesis of biomolecules . The downstream effects of these changes can include alterations in cellular metabolism and function .
Pharmacokinetics
The compound’s structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body
Result of Action
Similar compounds have been shown to cause changes in cellular metabolism and function . These changes can have various effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trimethylsilyl)cyclopentene. For example, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
cyclopent-2-en-1-yl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHNKPHOTZMXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375374 | |
Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)cyclopentene | |
CAS RN |
14579-08-9 | |
Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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